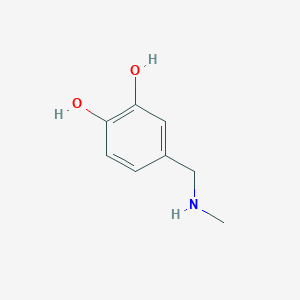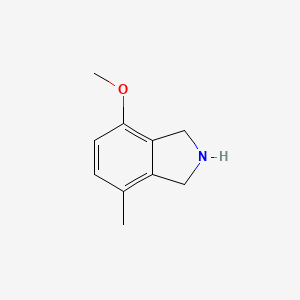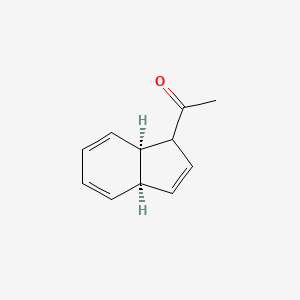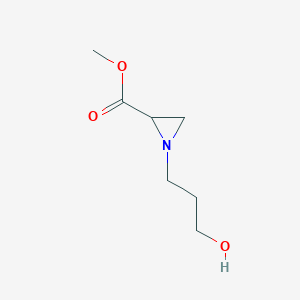
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Synthetic Routes and Reaction Conditions:
Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines with suitable nucleophiles.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can target the aziridine ring, leading to ring-opening and formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to induce ring-opening.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s reactivity makes it useful in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues.
Wirkmechanismus
The mechanism of action of methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid: Similar in structure but lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)aziridine: Similar but without the carboxylate group, affecting its reactivity and applications.
Uniqueness: Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is unique due to the presence of both the hydroxypropyl and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-5-8(6)3-2-4-9/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
NBYBVGKQPNJZLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN1CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


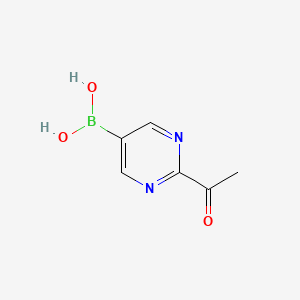



![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)

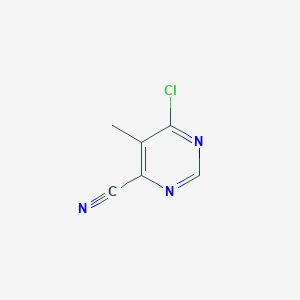


![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)
